Cas no 72947-98-9 (2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI))

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) structure
72947-98-9 structure
Nome del prodotto:2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
Numero CAS:72947-98-9
MF:C20H24O7
MW:376.400366783142
CID:576832

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, (2E)- (9CI)
    • 2-Butenoicacid, 2-methyl-,decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, [3'aR-[3'aa,4'b(E),6'a,6'aa,7'b,7'ab,8'ab,8'ba,8'cb]]-
    • Eupachifolin E
    • Spiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan],2-butenoic acid deriv.
    • CID 102059817
    • 2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
    • Inchi: 1S/C20H24O7/c1-5-8(2)17(22)25-10-6-20(7-24-20)12-13(19(4)16(27-19)14(12)21)15-11(10)9(3)18(23)26-15/h5,10-16,21H,3,6-7H2,1-2,4H3/b8-5+/t10-,11-,12+,13+,14+,15+,16-,19+,20+/m1/s1
    • Chiave InChI: PQMWCHJGFCQNRD-QATWYSQASA-N
    • Sorrisi: O1[C@@H]2[C@H]([C@H]3[C@@]4(CO4)C[C@H]([C@H]4C(=C)C(=O)O[C@@H]4[C@H]3[C@]12C)OC(/C(=C/C)/C)=O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 787
  • Superficie polare topologica: 97.9
  • XLogP3: 0.758

Proprietà sperimentali

  • Densità: 1.38±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 581.6±50.0 °C(Predicted)
  • pka: 13.92±0.60(Predicted)

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso